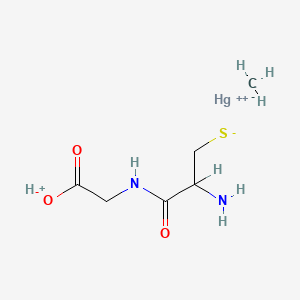
Methylmercury cysteinylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylmercury cysteinylglycine, also known as this compound, is a useful research compound. Its molecular formula is C6H12HgN2O3S and its molecular weight is 392.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotoxicity Studies
Research has shown that methylmercury-cysteinylglycine can significantly impact protein synthesis and cellular viability. In studies involving mice, the administration of methylmercury-cysteinylglycine resulted in less inhibition of protein synthesis compared to other thiol complexes like methylmercury-glutathione. Specifically, while methylmercury alone reduced protein synthesis by 81%, the cysteinylglycine complex had a lesser impact, indicating a potentially protective role against mercury-induced neurotoxicity .
Case Study: Protein Synthesis Inhibition
- Objective : Evaluate the effect of methylmercury-cysteinylglycine on protein synthesis.
- Method : Mice were treated with various forms of methylmercury.
- Findings : Methylmercury-cysteinylglycine treatment resulted in only a 92% reduction in protein synthesis compared to controls, suggesting lower toxicity .
Transport Mechanisms
The transport of methylmercury across cellular membranes is crucial for understanding its neurotoxic effects. Methylmercury-cysteinylglycine acts as a substrate for the L-type large neutral amino acid transporter (LAT1), facilitating its entry into cells, particularly neurons. This transport mechanism highlights the role of amino acid transporters in mediating the effects of methylmercury on brain tissue .
Key Findings:
- LAT1 Transport : Methylmercury-cysteinylglycine is actively transported into cells via LAT1, increasing mercury accumulation in the brain and liver while decreasing renal uptake .
- Cell Viability : The presence of methylmercury-cysteinylglycine was associated with reduced cell viability in vitro, emphasizing its toxic potential despite lower impacts on protein synthesis .
Implications for Detoxification
The interaction of methylmercury with thiol-containing compounds like cysteinylglycine has implications for detoxification strategies. The formation of mercury-thiol complexes may alter the distribution and elimination pathways of mercury in the body. Studies suggest that these complexes can modulate oxidative stress responses and influence the activity of detoxifying enzymes .
Detoxification Mechanism Insights:
- Glutathione Interaction : Methylmercury interacts with glutathione, impacting its antioxidant capacity and leading to oxidative stress .
- Enzyme Inhibition : Mercury binding to sulfhydryl groups can inhibit key enzymes involved in detoxification processes, further complicating mercury's toxicological profile .
Summary Table of Key Findings
特性
CAS番号 |
70028-75-0 |
|---|---|
分子式 |
C6H12HgN2O3S |
分子量 |
392.83 g/mol |
IUPAC名 |
2-[(2-amino-3-sulfidopropanoyl)amino]acetate;carbanide;hydron;mercury(2+) |
InChI |
InChI=1S/C5H10N2O3S.CH3.Hg/c6-3(2-11)5(10)7-1-4(8)9;;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H3;/q;-1;+2/p-1 |
InChIキー |
PQRGZKSAUVIHEJ-UHFFFAOYSA-M |
SMILES |
[H+].[CH3-].C(C(C(=O)NCC(=O)[O-])N)[S-].[Hg+2] |
正規SMILES |
[H+].[CH3-].C(C(C(=O)NCC(=O)[O-])N)[S-].[Hg+2] |
同義語 |
methylmercury Cys-Gly methylmercury cysteinylglycine MMCYGL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















